molecular formula C9H20N2 B1598771 3-(4-Methylpiperidin-1-yl)propan-1-amine CAS No. 6241-30-1

3-(4-Methylpiperidin-1-yl)propan-1-amine

Cat. No. B1598771
CAS RN: 6241-30-1
M. Wt: 156.27 g/mol
InChI Key: KJZUUHBRCBCMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpiperidin-1-yl)propan-1-amine (also referred to as 3-MPA) is an organic compound belonging to the class of piperidines, which are cyclic amines composed of six carbon atoms and one nitrogen atom. 3-MPA is a common synthetic intermediate used in the production of a variety of drugs and other compounds, and has a wide range of applications in scientific research.

Scientific Research Applications

  • Scientific Field: Synthetic Organic Chemistry and Neurotransmitter Activity

    • Application Summary : “3-(4-Methylpiperidin-1-yl)propan-1-amine” is utilized in various research fields, particularly in studies focusing on synthetic organic chemistry and neurotransmitter activity . This compound acts as a building block in the synthesis of more complex molecules that mimic or interfere with the action of natural neurotransmitters .
  • Scientific Field: Proteomics Research

    • Application Summary : “3-(4-Methylpiperidin-1-yl)propan-1-amine” is a specialty product used in proteomics research .
  • Scientific Field: Neurological Research

    • Application Summary : Researchers use “3-(4-Methylpiperidin-1-yl)propan-1-amine” to explore its potential as a ligand for binding to specific receptors in the nervous system, aiding in the understanding of receptor activation and signaling pathways . Additionally, this chemical is investigated for its role in the modulation of synaptic transmission, which is key to deciphering neuronal communication .
  • Scientific Field: Antiviral Research

    • Application Summary : “3-(4-Methylpiperidin-1-yl)propan-1-amine” has been used in the development of an Aryloxazole class of Hepatitis C Virus inhibitors targeting the entry stage of the viral replication cycle .
  • Scientific Field: Antioxidant Research

    • Application Summary : “3-(4-Methylpiperidin-1-yl)propan-1-amine” has been used in research studying the anti-diabetic and wound-healing activities in insulin-resistant human liver cancer and mouse fibroblast cells .

properties

IUPAC Name

3-(4-methylpiperidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9-3-7-11(8-4-9)6-2-5-10/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZUUHBRCBCMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389889
Record name 3-(4-methylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperidin-1-yl)propan-1-amine

CAS RN

6241-30-1
Record name 3-(4-methylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylpiperidin-1-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylpiperidin-1-yl)propan-1-amine
Reactant of Route 2
3-(4-Methylpiperidin-1-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(4-Methylpiperidin-1-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(4-Methylpiperidin-1-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(4-Methylpiperidin-1-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(4-Methylpiperidin-1-yl)propan-1-amine

Citations

For This Compound
2
Citations
AVA Mariadoss, SJ Park, K Saravanakumar… - Antioxidants, 2021 - mdpi.com
Traditional, complementary, and integrative medicine are globally accepted alternative methods for the treatment of diabetes mellitus (DM). However, the mechanism of anti-diabetic …
Number of citations: 27 www.mdpi.com
S He, K Li, B Lin, Z Hu, J Xiao, X Hu… - Journal of medicinal …, 2017 - ACS Publications
Reliance on hepatitis C virus (HCV) replicon systems and protein-based screening assays has led to treatments that target HCV viral replication proteins. The model does not …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.